5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid

Description

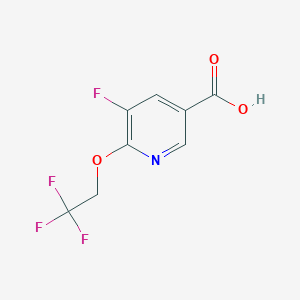

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXNTAHLXSDDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with nicotinic acid as the core structure.

Fluorination: Introduction of the fluorine atom at the 5-position of the nicotinic acid ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Trifluoroethoxylation: The trifluoroethoxy group is introduced at the 6-position. This step involves the reaction of the fluorinated nicotinic acid with 2,2,2-trifluoroethanol in the presence of a suitable base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that derivatives of nicotinic acid, including 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid, have demonstrated promising antiviral properties. Specifically, compounds derived from the nicotinic acid scaffold have been studied as dual inhibitors of HIV-1 reverse transcriptase (RT) and RNase H functions. These compounds exhibit significant inhibitory activity against viral replication, with some showing selectivity indices greater than 10, indicating their potential as therapeutic agents for HIV treatment .

Pain Management

The compound has also been explored for its analgesic properties. Amide derivatives of this compound are reported to selectively block TTX-S (tetrodotoxin-sensitive) sodium channels, which are implicated in pain pathways. This selectivity suggests potential applications in treating various pain conditions such as neuropathic pain, inflammatory pain, and chronic pain syndromes .

Agricultural Applications

Herbicidal Activity

this compound has been identified as a key intermediate in the synthesis of novel herbicides. The compound's structure allows it to act effectively against specific plant species by interfering with their growth processes. Research has demonstrated that derivatives of this compound can inhibit the growth of various weeds while being less harmful to crops .

Chemical Synthesis and Research

Synthetic Intermediates

In synthetic organic chemistry, this compound serves as an important building block for the development of more complex molecules. Its unique trifluoroethoxy group enhances the reactivity of the molecule in various chemical reactions, making it a valuable intermediate in creating new pharmaceuticals and agrochemicals .

Data Tables

Case Studies

- HIV Treatment Development : A study published in Molecules highlighted a series of compounds based on nicotinic acid that showed dual inhibition of HIV-1 RT. Among these compounds was one based on the structure of this compound, which displayed significant antiviral activity with minimal cytotoxic effects .

- Pain Management Research : An investigation into amide derivatives indicated that modifications to the trifluoroethoxy group could enhance analgesic properties while minimizing side effects associated with traditional pain medications. This research points toward the potential for developing new pain relief therapies utilizing this compound .

- Herbicide Development : A patent application detailed the synthesis and efficacy of herbicides derived from nicotinic acids including this compound. The results showed effective weed control with reduced impact on crop yield .

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The trifluoroethoxy group may also contribute to its overall pharmacokinetic properties, such as increased metabolic stability and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyridine Ring

The table below compares key structural analogs based on substituent type, position, and functional groups:

Key Observations:

- Positional Effects : Fluorine at position 5 and trifluorinated groups at position 6 are common in bioactive molecules, as seen in and , where similar substituents improve binding to enzymatic targets .

- Ester Derivatives : Methyl or ethyl esters (e.g., ) are often synthesized to improve cell permeability, acting as prodrugs that hydrolyze to the active carboxylic acid form .

Structural Similarity Analysis

highlights compounds with >75% structural similarity to the target molecule:

- 5-Fluoro-2-hydroxynicotinic acid (Similarity: 0.79): Hydroxyl group at position 2 increases polarity, reducing membrane permeability compared to the target compound .

- 6-(Trifluoromethyl)nicotinic acid (Similarity: 0.85): The trifluoromethyl group enhances electron-withdrawing effects but lacks the ether oxygen present in trifluoroethoxy, altering pharmacokinetics .

Biological Activity

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is being investigated for its applications in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure features a fluorine atom at the 5-position and a trifluoroethoxy group at the 6-position of the nicotinic acid framework. The synthesis typically involves:

- Fluorination : Introducing a fluorine atom at the 5-position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Trifluoroethoxylation : Reacting the fluorinated intermediate with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances binding affinity to certain enzymes or receptors, which may modulate their activity. The trifluoroethoxy group potentially increases metabolic stability and membrane permeability, allowing for better bioavailability and efficacy in biological systems.

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and pathways associated with inflammation. For example, it has been tested against various cell lines where it demonstrated a reduction in inflammatory markers .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays on cancer cell lines such as MCF7 (breast cancer), PANC1 (pancreatic cancer), and A549 (lung cancer) have shown that this compound can induce apoptosis and inhibit cell proliferation. The cytotoxicity was notably higher compared to non-fluorinated analogs .

- Mechanistic Insights : The compound's mechanism may involve the modulation of key signaling pathways related to cell survival and apoptosis .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has moderate clearance rates and volume distribution in vivo. Its half-life is reported to be less than one hour in some cases, indicating rapid metabolism but also suggesting potential for optimization in drug formulation .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 5-fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis optimization requires systematic factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters influencing yield and purity. For example, trifluoroethoxy groups are sensitive to hydrolysis; thus, anhydrous conditions and inert atmospheres are essential. Characterization via LC-MS and NMR can validate structural integrity, as fluorinated compounds exhibit distinct splitting patterns .

Q. How can researchers confirm the stability of this compound under physiological conditions?

- Methodological Answer : Stability studies should include pH-dependent degradation assays (e.g., simulated gastric/intestinal fluids) and thermal gravimetric analysis (TGA). Compare degradation products using HPLC-MS to identify hydrolytic pathways. The trifluoroethoxy moiety may undergo cleavage under acidic conditions, necessitating protective formulations for in vivo applications .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with charged aerosol detection (CAD) is ideal for detecting non-UV-active impurities. - and -NMR can resolve structural ambiguities, while X-ray crystallography may confirm stereochemical purity if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model electron-withdrawing effects of the -OCHCF group on reaction intermediates. Experimental validation via Suzuki-Miyaura couplings with substituted boronic acids (e.g., aryl/heteroaryl) will reveal steric and electronic bottlenecks. Compare kinetic data with analogous non-fluorinated nicotinic acids to isolate substituent effects .

Q. What mechanistic insights explain contradictory bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability discrepancies. Metabolite identification via tandem MS can reveal species-specific oxidation or glucuronidation pathways. The compound’s high lipophilicity (logP >3) may limit aqueous solubility, necessitating prodrug strategies .

Q. How can computational modeling predict environmental persistence of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and ecotoxicity. Molecular dynamics simulations can assess interactions with soil organic matter or aquatic enzymes. Validate predictions with OECD 301F ready biodegradability tests and HPLC monitoring of degradation products .

Q. What strategies resolve spectral overlap in NMR analysis caused by fluorine substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.